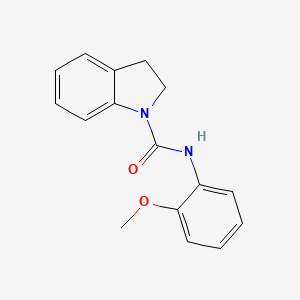
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound commonly used in scientific research. It is a sulfonamide derivative and has been extensively studied for its various applications in biochemistry and physiology.
作用机制
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide inhibits calcium release from the endoplasmic reticulum by blocking the IP3 receptor. It binds to a specific site on the receptor and prevents the binding of IP3, which is required for calcium release. This compound has also been shown to inhibit the activity of the sarcoplasmic reticulum calcium ATPase, which is responsible for pumping calcium back into the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits calcium-dependent processes such as muscle contraction and neurotransmitter release. This compound has also been shown to induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to inhibit the activity of various enzymes, including protein kinase C and phospholipase C.
实验室实验的优点和局限性
One advantage of using N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its specificity for the IP3 receptor. It can be used to study the function of this receptor without affecting other calcium channels or transporters. However, this compound has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of the IP3 receptor. This compound has off-target effects on other enzymes and receptors, which can complicate data interpretation. Another area of interest is the use of this compound in the treatment of cancer. This compound has been shown to induce apoptosis in various cancer cell lines, and further research could lead to the development of new cancer therapies. Finally, this compound could be used in the study of calcium-dependent processes in various tissues and organs, including the heart and brain.
合成方法
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting this compound product is then purified through recrystallization or column chromatography.
科学研究应用
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide is commonly used in scientific research as an inhibitor of calcium release from intracellular stores. It is used to study the function of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from the endoplasmic reticulum. This compound has also been used to study the role of calcium in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
属性
IUPAC Name |
2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-11(3)8-10(2)9-12(13)4/h8-9,15H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINWXEWDUYEIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)

![N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5739271.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)

